REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]#[C:10][CH2:11][CH2:12][OH:13].[H][H]>C(O)C.[Pt]=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][OH:13]
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)C#CCCO
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Name
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|
Quantity
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280 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.4 g
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Type
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catalyst
|
Smiles
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[Pt]=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Upon completion of the reaction
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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CUSTOM
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Details
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to remove the platinum oxide catalyst
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C=CC(=C1)Cl)CCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |